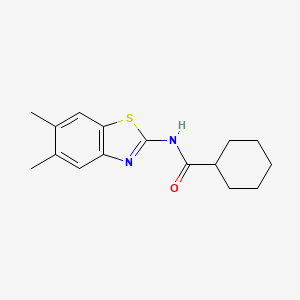

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Descripción

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 6, linked to a cyclohexanecarboxamide moiety. Benzothiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propiedades

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-10-8-13-14(9-11(10)2)20-16(17-13)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLQJQYZVITVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the benzothiazole ring followed by the introduction of the cyclohexanecarboxamide group. One common method involves the condensation of 5,6-dimethyl-2-aminobenzenethiol with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Target Compound vs. Thiazole and Thiadiazole Derivatives

- Benzothiazole (Target): The fused benzene-thiazole system offers extended π-conjugation and enhanced stability compared to simpler thiazoles.

- Thiazole Derivatives () : Compounds like bis(thiazol-5-ylmethyl) carbamates feature isolated thiazole rings. These lack the aromatic extension of benzothiazoles, leading to reduced planarity and altered electronic properties. Hydroperoxy substituents (e.g., in compounds x and y) introduce polar, reactive groups that may increase solubility but reduce stability .

- Thiadiazole Derivatives (BG14964, ) : The 1,3,4-thiadiazole ring in BG14964 contains two nitrogen atoms and a sulfur atom, creating a more electron-deficient system. This may enhance interactions with electrophilic biological targets but reduce lipophilicity compared to benzothiazoles .

Functional Group and Substituent Analysis

*Calculated from molecular formula C₁₆H₁₉N₂OS.

Research Findings and Trends

- Structural Stability : Crystallographic tools like SHELXL () and Mercury () are critical for analyzing conformational differences. The target’s rigid benzothiazole-cyclohexane system likely exhibits fewer conformational isomers than flexible carbamates in .

- Synthetic Accessibility : The target compound’s straightforward synthesis (amide coupling) contrasts with ’s complex carbamate derivatives, which require multi-step functionalization .

- Therapeutic Potential: Benzothiazoles are explored in oncology (e.g., DNA intercalation), while thiadiazoles (BG14964) are studied for antimicrobial applications. The target’s structural features position it as a candidate for central nervous system targets due to its moderate LogP and lack of ionizable groups .

Actividad Biológica

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the cyclohexanecarboxamide group enhances its lipophilicity and potentially its bioavailability. The molecular formula is , and it has a molecular weight of approximately 253.36 g/mol.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including ovarian, breast, and lung carcinomas. The introduction of methyl groups in specific positions on the benzothiazole ring has been associated with enhanced potency against these tumor types .

Case Study: Antitumor Efficacy

- Study Design: In vitro assays were conducted using MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results: Compounds similar to N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibited IC50 values in the micromolar range, demonstrating significant cytotoxic effects compared to control groups.

Antimicrobial Activity

Benzothiazole derivatives also display antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain benzothiazole derivatives possess selective antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanisms by which N-(5,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in cell proliferation and apoptosis pathways.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinity of this compound with various biological macromolecules. For instance, docking simulations with enzymes such as α-amylase suggest that it binds effectively at the active site, potentially inhibiting enzyme activity .

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Human Pancreatic α-Amylase | -9.5 | Hydrogen bonds |

| Aspergillus oryzae α-Amylase | -8.7 | Hydrophobic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.